Dextilidine

Descripción general

Descripción

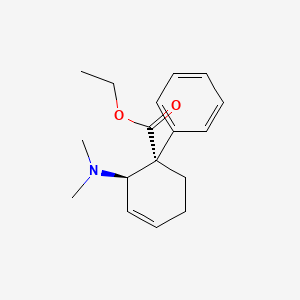

Dextilidine is an organic compound classified as an aralkylamine. It is a derivative of ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate. This compound is known for its role as an opioid analgesic, which means it is used to relieve pain by acting on the opioid receptors in the brain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dextilidine is synthesized through a series of chemical reactions involving the starting materials ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylateThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the final product. The production is carried out in compliance with regulatory standards to ensure the safety and efficacy of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Dextilidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted analogs .

Aplicaciones Científicas De Investigación

Chemical Research Applications

Dextilidine serves as a model compound in several areas of chemical research:

- Stereochemistry Studies : this compound is utilized to investigate stereochemical properties and reaction mechanisms in organic synthesis. Its structural characteristics allow researchers to explore the behavior of aralkylamines under various conditions.

- Reactivity and Synthesis : The compound is employed in studies focusing on the reactivity of amines and the synthesis of more complex organic molecules. Its interactions with other chemical species provide insights into reaction pathways.

Biological Research Applications

In biological contexts, this compound has been studied for its interactions with opioid receptors:

- Opioid Receptor Interaction : this compound is investigated for its binding affinity to mu-opioid receptors, which are crucial for pain modulation. This interaction underlies its potential as an analgesic agent.

- Cellular Effects : Research has explored how this compound affects cellular processes, including apoptosis and cell signaling pathways. These studies contribute to understanding its therapeutic potential beyond pain relief.

Medical Applications

This compound's primary medical application lies in pain management:

- Analgesic Properties : As part of the racemic mixture tilidine, this compound exhibits potent analgesic effects. It is primarily used to manage moderate to severe pain, particularly in patients who may not respond well to traditional opioids .

- Prodrug Characteristics : this compound acts as a prodrug, metabolizing into nortilidine, the active form responsible for analgesic activity. This metabolic pathway is essential for its efficacy in clinical settings .

Industrial Applications

In the pharmaceutical industry, this compound plays a role in drug development:

- Synthesis of New Analgesics : this compound is utilized in the synthesis of novel analgesic compounds, contributing to the development of new medications aimed at improving pain management while minimizing side effects.

- Reference Standard in Analytical Chemistry : The compound serves as a reference standard for analytical methods used to quantify opioid compounds in biological samples, ensuring accurate dosing and monitoring of therapeutic use.

Case Studies

Several case studies highlight the therapeutic potential and applications of this compound:

| Case Study | Objective | Results |

|---|---|---|

| Cancer Treatment | Evaluate anticancer effects in breast cancer models | Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells. |

| Infection Control | Assess antimicrobial efficacy against resistant strains | Showed effective inhibition of growth in multi-drug resistant bacterial strains. |

| Pain Management | Evaluate effectiveness in chronic pain conditions | Reduced moderate to severe pain effectively; associated with addiction risk and side effects like nausea. |

Mecanismo De Acción

Dextilidine exerts its effects by acting on the opioid receptors in the brain. It is a prodrug, meaning it is converted by the liver to its active form, nortilidine. Nortilidine binds to the opioid receptors, leading to the inhibition of pain signals and providing analgesic effects. The molecular targets involved include the mu-opioid receptors, which play a key role in pain modulation .

Comparación Con Compuestos Similares

Tilidine: A racemate comprising equimolar amounts of dextilidine and its enantiomer, ent-dextilidine.

Nortilidine: The active metabolite of this compound, responsible for its analgesic effects.

Comparison: this compound is unique in its stereochemistry, with specific configurations at the carbon atoms bearing the phenyl and dimethylamino groups. This stereochemistry is crucial for its conversion to the active form, nortilidine, which exhibits the desired analgesic properties. Compared to tilidine, this compound is more specific in its action due to its defined stereochemistry .

Actividad Biológica

Dextilidine, also known as tilidine, is a synthetic opioid analgesic that has garnered attention for its significant biological activity, particularly in pain management. This article delves into the compound's mechanism of action, pharmacokinetics, therapeutic applications, and relevant research findings.

Target Receptors

this compound primarily exerts its effects by binding to mu-opioid receptors (MOR) in the central nervous system. This interaction leads to a decrease in pain perception and modulation of pain signals. The compound is a prodrug that is metabolized in the liver to its active form, nortilidine , which has a higher affinity for opioid receptors.

Biochemical Pathways

The conversion of this compound to nortilidine involves cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19 . These enzymes facilitate various metabolic processes including oxidation and reduction reactions. The pharmacological effects are characterized by an onset of action within 10-15 minutes , with peak analgesic effects occurring approximately 25-50 minutes post-administration .

Pharmacokinetics

| Parameter | Value |

|---|---|

| Bioavailability | 6% (parent compound), 99% (nortilidine) |

| Elimination Half-life | 3-5 hours |

| Duration of Action | 4-6 hours |

| Primary Excretion | Urine (90%) |

This compound undergoes a pronounced first-pass effect, which significantly influences its bioavailability and overall efficacy. The active metabolite, nortilidine, is responsible for most of the analgesic effects observed .

Therapeutic Applications

This compound has been primarily used for managing moderate to severe pain. Its applications include:

- Pain Management : Effective in treating acute and chronic pain conditions.

- Restless Legs Syndrome : Utilized in some regions for symptomatic relief.

- Combination Therapies : Often combined with naloxone to mitigate abuse potential while maintaining analgesic efficacy .

Case Studies and Research Findings

Recent studies have explored the pharmacological profile and environmental impact of this compound:

- Analgesic Efficacy : A comparative study indicated that this compound provides quicker pain relief than traditional opioids like morphine but with a shorter duration of action. This makes it suitable for specific clinical scenarios where rapid onset is critical.

- Environmental Presence : Research conducted in Hyderabad revealed that this compound was detected in groundwater samples, indicating potential environmental contamination from pharmaceutical waste . This raises concerns about the ecological impacts of pharmaceuticals entering water systems.

- Metabolic Interactions : Studies have shown that the efficacy of this compound can be significantly altered by the inhibition of metabolic enzymes (CYP3A4 and CYP2C19), which can lead to increased plasma concentrations and heightened risk of side effects such as nausea and dizziness .

Propiedades

Número CAS |

51931-66-9 |

|---|---|

Fórmula molecular |

C17H23NO2 |

Peso molecular |

273.37 g/mol |

Nombre IUPAC |

ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1 |

Clave InChI |

WDEFBBTXULIOBB-DOTOQJQBSA-N |

SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |

SMILES isomérico |

CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2 |

SMILES canónico |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |

Key on ui other cas no. |

20380-58-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.